molecular formula C12H9F3N2O2 B1194450 Teriflunomide CAS No. 108605-62-5

Teriflunomide

Número de catálogo: B1194450
Número CAS: 108605-62-5
Peso molecular: 270.21 g/mol
Clave InChI: UTNUDOFZCWSZMS-YFHOEESVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Teriflunomide is an immunomodulatory drug primarily used in the treatment of multiple sclerosis, specifically the relapsing-remitting form. It is the active metabolite of leflunomide and functions by inhibiting pyrimidine synthesis, which is crucial for the proliferation of rapidly dividing cells, including activated T cells. This inhibition helps reduce the inflammatory processes associated with multiple sclerosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Teriflunomide can be synthesized through a reaction involving 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline. This reaction is promoted by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and results in a high yield of over 90% . The process is efficient and involves only one step, making it suitable for industrial production.

Industrial Production Methods: In industrial settings, the preparation of this compound involves the vacuum distillation of 4-(trifluoromethyl)aniline to ensure high purity. This purified compound is then used in the synthesis process to produce this compound with minimal impurities .

Análisis De Reacciones Químicas

Types of Reactions: Teriflunomide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation on an edge plane pyrolytic graphite electrode, which produces a well-defined oxidation peak .

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions include various oxidized and reduced forms of this compound, which are analyzed using techniques like cyclic voltammetry and differential pulse voltammetry .

Aplicaciones Científicas De Investigación

Clinical Applications in Multiple Sclerosis

1. Treatment of Relapsing-Remitting Multiple Sclerosis (RRMS)
Teriflunomide is primarily indicated for patients with relapsing forms of MS. Clinical trials have demonstrated its efficacy in reducing the annualized relapse rate (ARR) and delaying disability progression. For instance, a study showed that this compound reduced the ARR by 72% after 24 months of treatment compared to baseline levels . The Expanded Disability Status Scale (EDSS) scores remained stable, indicating a maintenance of physical function over time .

2. Early Intervention in Radiologically Isolated Syndrome (RIS)
Recent research has highlighted this compound's potential in preventing the onset of clinical MS in individuals with RIS. A randomized clinical trial reported a significant 72% reduction in the risk of developing clinical MS among those treated with this compound compared to placebo . This finding suggests that early intervention may alter disease progression.

Safety Profile and Long-term Efficacy

1. Long-term Safety
this compound has been associated with a favorable safety profile over extended periods. In long-term studies, common adverse events included hair thinning and gastrointestinal disorders, but serious adverse events were relatively rare . The tolerability observed over years supports its use as a long-term therapy for MS patients.

2. Real-world Effectiveness
Real-world data corroborate findings from clinical trials, showing that this compound effectively reduces both clinical and radiological disease activity. A retrospective study involving 776 patients demonstrated significant reductions in gadolinium-enhancing lesions and new/enlarged lesions on MRI after 24 months of treatment .

Comparative Efficacy with Other Treatments

When compared to other oral therapies for MS, such as dimethyl fumarate, this compound has shown comparable efficacy in reducing relapse rates and MRI activity but may offer different safety profiles . The choice between these therapies often depends on individual patient factors and clinician preference.

Case Studies

Case Study 1: Delayed Hepatic Injury
A notable case involved a 60-year-old female patient who developed delayed hepatic injury after nine months on this compound therapy. This case underscores the importance of monitoring liver function during treatment, although such occurrences are infrequent .

Case Study 2: Real-world Application
In a real-world study conducted across multiple sites in Spain, this compound was shown to significantly reduce relapse rates and stabilize disability among patients with RRMS over two years . The findings support its effectiveness outside controlled clinical trial settings.

Mecanismo De Acción

Teriflunomide exerts its effects by selectively and reversibly inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase. This enzyme is crucial for the de novo synthesis of pyrimidines, which are necessary for DNA and RNA synthesis. By inhibiting this enzyme, this compound reduces the proliferation of activated T and B cells, thereby modulating the immune response and reducing inflammation in multiple sclerosis .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique in its specific inhibition of dihydroorotate dehydrogenase, which directly impacts pyrimidine synthesis. This targeted mechanism differentiates it from other immunomodulatory drugs that may have broader or different targets within the immune system .

Actividad Biológica

Teriflunomide is an immunomodulatory drug primarily indicated for the treatment of relapsing forms of multiple sclerosis (MS). Its biological activity is largely attributed to its mechanism of action, which involves the inhibition of dihydro-orotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, thereby modulating the immune response associated with MS.

This compound selectively and reversibly inhibits DHODH, which is crucial for the synthesis of pyrimidines necessary for DNA replication during the S phase of the cell cycle. This mechanism results in a cytostatic effect on rapidly proliferating lymphocytes without inducing cell death in resting lymphocytes, allowing for a targeted reduction in immune activation related to MS pathology .

Key Points:

  • Inhibition of DHODH : Reduces pyrimidine synthesis, affecting T and B cell proliferation.
  • Targeted Action : Primarily impacts activated lymphocytes while sparing resting cells.
  • Immunomodulatory Effects : Beyond DHODH inhibition, this compound may also inhibit protein tyrosine kinases and cyclo-oxygenase-2, contributing to its overall immunomodulatory profile .

Clinical Efficacy

Clinical studies have demonstrated that this compound significantly reduces relapse rates and MRI activity in MS patients. The following table summarizes findings from key clinical trials:

StudyDose (mg)Annualized Relapse Rate (ARR) ReductionMRI Activity Reduction
TEMSO Trial1431%Significant reduction in T1-Gd lesions
TOWER Trial1436%Fewer new/enlarged lesions on MRI
Real-world StudyN/A72%Reduced gadolinium-enhancing lesions

Long-term Safety and Efficacy

Long-term exposure to this compound has been associated with sustained efficacy and an acceptable safety profile. In an extension study of the TEMSO trial, patients maintained lower ARR and experienced fewer relapses compared to those who switched from placebo . Notably, over 81% of patients remained relapse-free after 24 months of treatment.

Common Adverse Events:

  • Hair thinning (19.4%)
  • Gastrointestinal disorders (18.4%)
  • Transient ALT elevations

These side effects were generally manageable and did not lead to significant discontinuation rates among patients .

Case Studies

  • Case Study: Efficacy in Relapsing-Remitting MS
    • A cohort study involving 776 patients reported a significant reduction in ARR by 72% after 24 months on this compound. The mean ARR decreased from 0.43 at baseline to 0.12 post-treatment, with a notable stabilization of disability scores.
  • Case Study: Real-World Effectiveness
    • In a real-world analysis, this compound treatment resulted in decreased clinical and radiological activity over time, with sustained EDSS scores indicating stable disability levels among treated patients .

Propiedades

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893457
Record name Teriflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in DMSO (practically insoluble in water).
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS.
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

163451-81-8, 108605-62-5
Record name Teriflunomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163451-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teriflunomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Teriflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERIFLUNOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Teriflunomide?

A1: this compound exerts its therapeutic effect by selectively and reversibly inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). [, , , , ] This enzyme plays a crucial role in the de novo synthesis of pyrimidine, a key building block for DNA replication. By inhibiting DHODH, this compound primarily targets rapidly dividing cells, particularly activated T and B lymphocytes, effectively limiting their expansion and reducing their contribution to the inflammatory and autoimmune processes underlying multiple sclerosis. [, , , , , ]

Q2: Does this compound affect the immune response to infections or vaccinations?

A2: While this compound inhibits the proliferation of activated lymphocytes, research suggests it does not completely suppress the immune system or prevent the development of protective immunity. Studies in mice have shown that this compound-treated animals can mount effective primary and memory antibody responses to viral challenges, albeit with a slight delay compared to controls. [] Additionally, clinical data indicate that individuals treated with this compound generally develop effective immune responses to seasonal influenza vaccination (memory response) and rabies vaccination (neoantigen). []

Q3: Are there differences in this compound's effects across species?

A3: Yes, studies show that animals, particularly rats, exhibit higher sensitivity to this compound compared to humans. [] This difference is attributed to the higher binding affinity of this compound to rat DHODH compared to human DHODH. [] This interspecies difference in enzyme kinetics may explain why this compound is embryo-toxic and teratogenic in rats and rabbits, while clinical data from the this compound clinical program and post-marketing data from women with rheumatoid arthritis exposed to Leflunomide (this compound's parent compound) have not shown a signal for teratogenicity in humans. []

Q4: How does early initiation of this compound treatment compare to delayed treatment in terms of disability progression in multiple sclerosis patients?

A4: Analysis of data from the TOWER study (NCT00751881) and its extension indicates that early initiation of treatment with this compound 14 mg is associated with a significant reduction in the risk of disability progression compared to delayed treatment. [] Patients who switched from placebo to this compound 14 mg in the extension study (delayed treatment) exhibited a consistently higher percentage of disability progression confirmed for ≥12 weeks compared to those who continued this compound 14 mg from the core study (early treatment). [] This highlights the potential benefits of early intervention with this compound in managing multiple sclerosis progression.

Q5: What is the long-term safety and efficacy profile of this compound in treating multiple sclerosis?

A5: Long-term data from extensions of the TEMSO (NCT00134563) and phase 2 (NCT00228163) trials, with up to 9 and 14 years of follow-up respectively, demonstrate a consistent safety profile for this compound. [, ] No new or unexpected adverse events were observed with prolonged exposure. [, ] Furthermore, these studies show sustained efficacy with low relapse rates and stable or improved disability scores over the extended treatment periods. [, , ]

Q6: What are the common adverse events associated with this compound treatment?

A6: The most common adverse events reported in clinical trials with this compound include:

  • Gastrointestinal: Diarrhea, nausea [, , ]
  • Hepatic: Elevated alanine aminotransferase levels [, , ]
  • Dermatologic: Hair thinning [, , ]
  • Other: Headache, fatigue, paresthesia [, ]

Q7: Have there been any observations of peripheral neuropathy in multiple sclerosis patients receiving this compound?

A7: While rare, peripheral neuropathy has been reported in some multiple sclerosis patients treated with this compound. [] A study comparing multiple sclerosis patients receiving this compound with those receiving other disease-modifying therapies and healthy controls found significant differences in nerve conduction studies, particularly in the superficial peroneal and peroneal motor nerves. [] The study suggests that this compound may have the potential to cause peripheral neuropathy, emphasizing the importance of monitoring for neuropathic symptoms in patients receiving this compound. []

Q8: What is the current understanding of this compound's impact on immune cell populations and function in multiple sclerosis?

A9: The TERI-DYNAMIC study (NCT01863888) provided valuable insights into the immunomodulatory effects of this compound on lymphocyte subsets in patients with relapsing-remitting multiple sclerosis. [] The study found that this compound treatment led to a reduction in the absolute numbers and frequencies of lymphocytes and CD19+ B cells, as expected. [] Interestingly, within the CD4+ T-cell population, this compound treatment resulted in a selective decrease in Th1 cells compared to Th17 cells, while the percentage of inducible regulatory T cells (Tregs) increased. [] These findings suggest that this compound may modulate the balance of pro-inflammatory and anti-inflammatory T-cell subsets in multiple sclerosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.